N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine
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Overview
Description
The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the nitro group and the amine group could make it reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Heterocycles : Research involves synthesizing tetrahydropteridine stereoisomers, highlighting methodologies that could be applicable to similar nitropyrimidine derivatives for creating bioactive molecules (S. W. Bailey et al., 1992).
- Facile Synthesis of Functionalized Nitroenamines : Studies detail the synthesis of functionalized nitroenamines, providing insights into chemical reactions and transformations that nitropyrimidine derivatives might undergo (N. Nishiwaki et al., 1996).
Antitumor and Antiviral Agents
- Antitumor Activity : Compounds structurally related to nitropyrimidine derivatives have been evaluated for their potential as antitumor agents, demonstrating the broader applicability of these compounds in medicinal chemistry (Chu De-qing, 2011).
- Antiviral Activity : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has shown significant inhibitory activity against retrovirus replication, indicating the potential of nitropyrimidine derivatives in developing antiviral therapies (D. Hocková et al., 2003).
Environmental and Material Science
- Adsorption of Metal Ions : Studies on the adsorption properties of carbon sorbents containing pyrimidine-polyamine conjugates towards metal ions such as Zn2+ and Cd2+ highlight the utility of nitropyrimidine derivatives in environmental remediation and selective ion capture (J. Garcia-martin et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-2-16-5-3-4-8(16)6-13-11-9(17(18)19)10(12)14-7-15-11/h7-8H,2-6H2,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESXXENZNNWCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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